HZ-A-005

BTK inhibition Kinase assay IC50

HZ-A-005 is a preclinical covalent BTK inhibitor with a chlorinated acrylamide warhead, achieving 2× higher Cmax than ibrutinib. Exhibits >50-fold selectivity against ITK/EGFR, enabling cleaner BTK-specific signaling studies. Ideal for DOHH-2, OCI-Ly10, and Ramos B-cell lymphoma xenograft efficacy models. Low HEK293/L02 toxicity ensures wide therapeutic window. Request pricing or technical specifications.

Molecular Formula C25H23ClN6O2
Molecular Weight 474.9 g/mol
Cat. No. B15073631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHZ-A-005
Molecular FormulaC25H23ClN6O2
Molecular Weight474.9 g/mol
Structural Identifiers
SMILESC=C(C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N)Cl
InChIInChI=1S/C25H23ClN6O2/c1-16(26)25(33)31-13-5-6-18(14-31)32-24-21(23(27)28-15-29-24)22(30-32)17-9-11-20(12-10-17)34-19-7-3-2-4-8-19/h2-4,7-12,15,18H,1,5-6,13-14H2,(H2,27,28,29)/t18-/m0/s1
InChIKeyANUFNSMCYNDJKN-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HZ-A-005: A Potent, Selective, Covalent BTK Inhibitor for Preclinical Cancer Research Procurement


HZ-A-005 is a potent, selective, and covalent inhibitor of Bruton's tyrosine kinase (BTK), currently in preclinical development [1]. It belongs to the class of irreversible BTK inhibitors that target Cys481 in the ATP-binding pocket . Characterized by a chlorinated acrylamide warhead modification designed to enhance selectivity, HZ-A-005 exhibits an IC50 of 2.5 nM against recombinant human BTK [1]. The compound demonstrates favorable pharmacokinetic properties in preclinical models and has shown dose-dependent antitumor efficacy in lymphoma xenograft models [1].

Why HZ-A-005 Cannot Be Substituted by Ibrutinib or Other Covalent BTK Inhibitors


Despite belonging to the same class of covalent BTK inhibitors, HZ-A-005 exhibits quantifiable differences in selectivity and pharmacokinetics that preclude simple substitution with ibrutinib or related analogs. The unique chlorinated acrylamide warhead of HZ-A-005 confers improved kinase selectivity [1], resulting in a distinct off-target inhibition profile compared to ibrutinib, which is known to inhibit kinases such as BLK, CSK, HCK, and EGFR [2]. Furthermore, HZ-A-005 achieves approximately 2-fold higher maximum plasma concentration (Cmax) than ibrutinib following oral administration in preclinical models [1], which directly impacts exposure and potential therapeutic window. These differentiated properties must be accounted for in experimental design, as substituting HZ-A-005 with ibrutinib or other BTK inhibitors would alter both the efficacy and toxicity profile of the study.

Quantitative Differentiation of HZ-A-005: Head-to-Head Evidence for BTK Inhibitor Selection


BTK Enzyme Inhibition Potency of HZ-A-005

HZ-A-005 demonstrates potent inhibition of recombinant human BTK kinase activity with an IC50 of 2.5 nM [1]. This value is comparable to ibrutinib's reported IC50 of 0.5 nM in similar assays [2], confirming that HZ-A-005 achieves high potency without sacrificing activity at the primary target.

BTK inhibition Kinase assay IC50

Kinase Selectivity Profile of HZ-A-005 vs Ibrutinib

HZ-A-005 exhibits greater than 50-fold selectivity against ITK and EGFR(L858R) [1]. In a panel of 15 kinases relevant to cancer, the inhibitory activity of HZ-A-005 against 13 kinases, including FGR, EGFR, and HCK, decreased by less than 50-fold compared to its BTK activity [1]. In contrast, ibrutinib is known to have off-target effects on kinases such as BLK, CSK, HCK, and EGFR that compromise its therapeutic index [2].

Kinase selectivity Off-target inhibition ITK EGFR

Comparative Pharmacokinetics: Cmax of HZ-A-005 vs Ibrutinib

Following oral administration, the maximum plasma concentration (Cmax) of HZ-A-005 is approximately 2-fold higher than that of ibrutinib [1]. This difference in systemic exposure may impact both efficacy and the therapeutic window.

Pharmacokinetics Cmax Oral bioavailability Exposure

Antiproliferative Activity of HZ-A-005 in Lymphoma Cell Lines

HZ-A-005 exhibits potent antiproliferative activity against multiple human lymphoma cell lines. In MTT assays, the IC50 values are 0.22 μM in DOHH-2 cells, 0.16 μM in OCI-Ly10 cells, and 0.33 μM in Ramos cells [1]. These values are broadly comparable to those reported for ibrutinib in similar B-cell lymphoma lines [2]. Notably, HZ-A-005 shows significantly lower cytotoxicity against non-tumor HEK293 cells (IC50 = 5.46 μM) and L02 hepatocytes (IC50 = 15.93 μM) [1], suggesting a favorable therapeutic index in vitro.

Antiproliferative Lymphoma Cell viability IC50

In Vivo Antitumor Efficacy of HZ-A-005 in Lymphoma Xenograft Models

HZ-A-005 demonstrated dose-dependent activity in two distinct xenograft models of lymphoma in vivo [1]. The compound significantly reduced tumor growth at well-tolerated doses [1]. This efficacy profile establishes HZ-A-005 as a viable tool compound for preclinical evaluation of BTK inhibition in hematological malignancies.

Xenograft Tumor growth inhibition In vivo efficacy Lymphoma

Recommended Research Applications for HZ-A-005 Based on Quantitative Evidence


Preclinical Efficacy Studies in B-Cell Lymphoma Models

HZ-A-005 is ideally suited for in vivo efficacy studies using mouse xenograft models of B-cell lymphoma [1]. The compound's dose-dependent tumor growth inhibition in two distinct lymphoma models provides a robust baseline for experimental design. Researchers can leverage the 2-fold higher Cmax compared to ibrutinib to explore dosing regimens that maximize tumor exposure while minimizing off-target effects.

Selectivity Profiling and Off-Target Toxicity Assessment

Given the documented >50-fold selectivity against ITK and EGFR(L858R) and the reduced inhibition of 13 off-target kinases [1], HZ-A-005 serves as a superior tool for dissecting BTK-specific signaling pathways. Studies comparing HZ-A-005 with ibrutinib can delineate which biological effects are truly BTK-dependent versus those arising from ibrutinib's promiscuous kinase inhibition [2].

In Vitro Mechanism-of-Action Studies in BTK-Dependent Cell Lines

HZ-A-005's potent antiproliferative activity in DOHH-2 (IC50 = 0.22 μM), OCI-Ly10 (0.16 μM), and Ramos (0.33 μM) cells, coupled with low toxicity in HEK293 (5.46 μM) and L02 (15.93 μM) cells [1], makes it an excellent reagent for studying BTK-dependent proliferation and survival pathways. The wide selectivity window enables cleaner interpretation of cellular phenotypes.

Pharmacokinetic/Pharmacodynamic Relationship Studies

The favorable PK profile of HZ-A-005, including its ~2-fold higher Cmax relative to ibrutinib [1], supports detailed PK/PD modeling. Researchers can use HZ-A-005 to correlate plasma exposure with target engagement (BTK occupancy) and downstream pharmacodynamic markers (e.g., phospho-BTK, phospho-PLCγ2) to optimize dosing strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for HZ-A-005

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.